2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a structurally complex molecule featuring a pyridine core substituted at position 5 with a 3-cyclopropyl-1,2,4-oxadiazole ring. A sulfanyl (-S-) linker connects this pyridine-oxadiazole moiety to an acetamide group, which is further attached to a 2,3-dihydro-1,4-benzodioxin ring at position 4. The oxadiazole ring is a heterocycle known for its electron-withdrawing properties and metabolic stability, while the cyclopropyl substituent introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17(22-14-4-5-15-16(9-14)27-8-7-26-15)11-29-18-6-3-13(10-21-18)20-23-19(24-28-20)12-1-2-12/h3-6,9-10,12H,1-2,7-8,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIKFXVSKTVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve the coupling of the oxadiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the benzodioxin moiety: This step may involve the cyclization of a suitable diol with a dihalide under basic conditions.
Final coupling: The final step involves the coupling of the benzodioxin intermediate with the oxadiazole-pyridine intermediate using a suitable coupling reagent, such as a carbodiimide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under suitable conditions, leading to the formation of new ring systems.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes, receptors, and pathogens.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases like cancer, infectious diseases, or neurological disorders. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide depends on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s catalytic function. Alternatively, it may bind to a receptor and modulate its signaling activity, leading to changes in cellular responses. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been reported, differing in heterocyclic cores, substituents, or linker groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogues
Key Observations
Oxadiazoles are also more resistant to oxidative metabolism compared to triazoles, which may degrade via cytochrome P450 enzymes . Triazole-containing analogues (e.g., and ) exhibit greater hydrogen-bonding capacity due to the triazole’s nitrogen atoms, which could enhance target affinity but reduce metabolic stability .
This contrasts with the 4-(2-furylmethyl) group in , which adds polarity but may increase susceptibility to oxidation . The 4-chlorophenyl substituent in enhances hydrophobicity, favoring interactions with hydrophobic protein pockets but possibly reducing solubility .
Benzodioxin Role :
- The benzodioxin moiety in the target and analogues () provides a rigid, planar structure that may align with aromatic residues in target proteins (e.g., kinase ATP-binding sites). Its absence in ’s nitro-phenyl derivative likely alters binding specificity .
Table 2: Hypothetical Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Target Compound Advantages :
The oxadiazole core and cyclopropyl group likely confer superior metabolic stability compared to triazole-based analogues, making it a candidate for oral drug development. The benzodioxin moiety may enhance target engagement in neurological or inflammatory pathways . - Triazole Analogues : Compounds like those in and show higher polarity or hydrophobicity, which could be advantageous for specific targets (e.g., extracellular enzymes vs. intracellular receptors). However, their triazole cores may require structural optimization to mitigate rapid clearance .
Biological Activity
The compound 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, and its implications in medicinal chemistry based on available literature.
Chemical Structure and Properties
The compound features multiple functional groups including a cyclopropyl group , an oxadiazole ring , a pyridine moiety , and a benzodioxin structure . These structural components contribute to its unique biological activity.
Enzyme Interactions
Research indicates that the compound interacts with various enzymes involved in metabolic pathways and oxidative stress responses. It acts as a hydrogen bond acceptor, which facilitates interactions with proteins and nucleic acids, potentially leading to modulation of enzyme activity.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : It modulates pathways related to oxidative stress and inflammation.
- Gene Expression : Interactions with transcription factors can alter gene expression profiles.
- Metabolic Activity : It affects key metabolic enzymes, thereby influencing energy production and utilization in cells.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. For instance, derivatives of oxadiazole compounds have shown significant activity against various bacterial strains, indicating that similar derivatives could possess comparable effects .
Anticancer Potential
Several studies have explored the anticancer properties of oxadiazole derivatives. The compound under consideration may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain oxadiazole derivatives have demonstrated selective toxicity against cancer cell lines while maintaining low cytotoxicity towards normal cells .
Research Findings and Case Studies
Synthesis and Pharmacological Development
The synthesis of this compound typically involves cyclization reactions that allow for the formation of the oxadiazole ring. The pharmacological development focuses on optimizing its efficacy against targeted diseases while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
